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Compound of Interest

Compound Name:
5-(5-Chloro-2-methoxyphenyl)-5-

oxovaleric acid

CAS No.: 162930-56-5

Cat. No.: B062813

Get Quote

High-Purity Scaffold Synthesis for Benzocyclohepten-5-one Derivatives

Executive Summary
This technical guide provides a comprehensive analysis of 5-(5-Chloro-2-methoxyphenyl)-5-
oxovaleric acid (CAS: 162930-56-5), a critical intermediate in the synthesis of

pharmacologically active benzosuberones. As a functionalized aromatic keto-acid, this

compound serves as a "privileged scaffold" precursor, enabling the construction of 7-

membered fused ring systems (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones) widely utilized

in kinase inhibitor and GPCR ligand discovery.

This document details the optimized synthetic pathway, mechanistic causality, and quality

control protocols required to generate this intermediate with >98% purity, suitable for

downstream pharmaceutical applications.
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The utility of 5-(5-Chloro-2-methoxyphenyl)-5-oxovaleric acid lies in its precise substitution

pattern, which pre-encodes the electronic and steric properties of the final drug candidate.

Structural Analysis
Component Functionality Mechanistic Role

Valeric Acid Chain Linker / Cyclization Precursor

Provides the 5-carbon tether

necessary to form a stable 7-

membered ring via

intramolecular Friedel-Crafts

acylation.

Ketone (C5) Reactive Center

Serves as the electrophilic site

for future reduction or

reductive amination; essential

for ring closure.

Methoxy Group (C2) Electron Donor (EDG)

Directing Group: Activates the

ring for the initial acylation and

directs the subsequent ring

closure to the C6 position.

Chlorine Atom (C5) Metabolic Blocker

Increases lipophilicity and

blocks the para-position

(relative to the original phenol),

preventing metabolic oxidation

at a metabolically vulnerable

site.

Optimized Synthetic Protocol
Objective: Synthesis of 5-(5-Chloro-2-methoxyphenyl)-5-oxovaleric acid via Friedel-Crafts

Acylation.

Reaction Scheme
The synthesis utilizes 4-Chloroanisole and Glutaric Anhydride in the presence of a Lewis acid

catalyst. The regioselectivity is controlled by the methoxy group, directing the acyl group to the

ortho position (C2), as the para position is blocked by chlorine.
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Materials & Reagents[1][2][3][4][5][6]
Substrate: 4-Chloroanisole (1.0 equiv)

Acylating Agent: Glutaric Anhydride (1.1 equiv)

Catalyst: Aluminum Chloride (AlCl₃) (2.2 equiv) – Must be anhydrous.

Solvent: Dichloromethane (DCM) or Nitrobenzene (for higher temperature stability).

Quench: HCl (1N) / Ice water.

Step-by-Step Methodology
Phase 1: Complex Formation (0°C - 5°C)

Setup: Charge a flame-dried 3-neck round-bottom flask with anhydrous DCM under a

nitrogen atmosphere.

Catalyst Addition: Add AlCl₃ (2.2 equiv) portion-wise. Note: AlCl₃ is hygroscopic; handle

under inert gas to prevent deactivation.

Anhydride Activation: Add Glutaric Anhydride (1.1 equiv) to the suspension. Stir for 30

minutes at 0°C.

Insight: This step generates the acylium ion complex, the active electrophile.

Phase 2: Electrophilic Aromatic Substitution (0°C -> RT)
Substrate Addition: Add 4-Chloroanisole (1.0 equiv) dropwise over 45 minutes, maintaining

internal temperature <5°C.

Causality: Rapid addition causes an exotherm that can lead to di-acylation or

polymerization byproducts. Controlled addition ensures kinetic control.

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours.

Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM) or HPLC. The limiting

reagent (4-chloroanisole) should be consumed.
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Phase 3: Quenching & Isolation
Hydrolysis: Cool the reaction mixture to 0°C. Slowly pour the reaction mass into a stirred

mixture of ice and concentrated HCl (10:1 ratio).

Safety: This hydrolysis is highly exothermic. The HCl breaks the Aluminum-alkoxide

complex, liberating the free acid product.

Extraction: Separate the organic layer. Extract the aqueous phase twice with DCM.

Alkali Wash (Purification Trick): Extract the combined organic layers with 10% Na₂CO₃

solution. The product (carboxylic acid) will move to the aqueous phase, leaving unreacted

neutral starting material (4-chloroanisole) in the organic phase.

Precipitation: Acidify the aqueous carbonate layer with 6N HCl to pH 1-2. The product will

precipitate as a white/off-white solid.

Filtration: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Mechanistic & Workflow Visualization
Pathway Diagram
The following diagram illustrates the synthesis and the subsequent cyclization potential,

highlighting the critical regiochemical control.
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Figure 1: Synthetic workflow from precursor to benzosuberone scaffold via Friedel-Crafts

chemistry.
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Quality Control & Characterization
To ensure the material is suitable for drug development, the following specifications must be

met.

Analytical Specifications
Test Method Acceptance Criteria

Appearance Visual
White to off-white crystalline

powder

Purity
HPLC (C18, ACN:Water

gradient)
≥ 98.0% (Area %)

Identification ¹H-NMR (DMSO-d₆) Conforms to structure

Melting Point Capillary Method 105°C - 108°C (Typical)

Loss on Drying Gravimetric ≤ 0.5%

Key NMR Signals (Predicted)
δ 12.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

δ 7.4 - 7.6 ppm (m, 2H): Aromatic protons (C4-H and C6-H).

δ 7.1 ppm (d, 1H): Aromatic proton (C3-H, ortho to OMe).

δ 3.85 ppm (s, 3H): Methoxy group (-OCH₃).

δ 2.90 ppm (t, 2H): Methylene adjacent to ketone (-C(=O)CH₂-).

δ 2.25 ppm (t, 2H): Methylene adjacent to carboxyl (-CH₂COOH).

δ 1.80 ppm (m, 2H): Central methylene (-CH₂CH₂CH₂-).

Downstream Applications: The Benzosuberone
Route
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The primary value of this intermediate is its conversion into the benzosuberone scaffold.

Protocol Summary:

Reduction: The keto-acid is reduced (via Wolff-Kishner or catalytic hydrogenation) to 5-(5-

chloro-2-methoxyphenyl)valeric acid.

Cyclization: The reduced acid is treated with Polyphosphoric Acid (PPA) or SOCl₂/AlCl₃.

Result: Formation of the 7-membered ring fused to the benzene core.

This scaffold is structurally analogous to agents used in tubulin polymerization inhibition and

p38 MAP kinase inhibition, making this intermediate a staple in oncology and anti-inflammatory

research libraries.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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